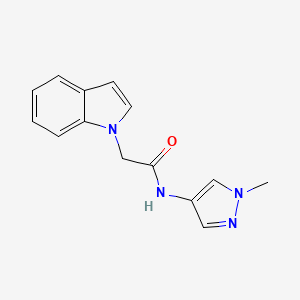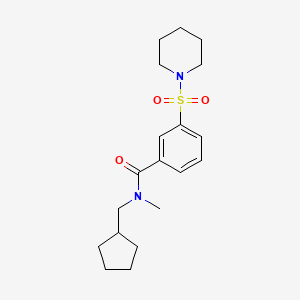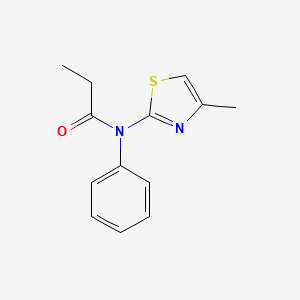
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on a variety of cellular processes, making it a valuable tool for investigating the mechanisms of various diseases and disorders.
作用機序
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the kinase. This leads to a disruption of the kinase's ability to phosphorylate target proteins, which in turn affects a variety of cellular processes. The exact mechanism of inhibition is still being investigated, but studies have shown that 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can induce conformational changes in the CK2 enzyme that lead to reduced activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide are still being investigated, but studies have shown that the compound can affect a variety of cellular processes. In addition to its inhibitory effects on CK2, 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to affect the activity of other kinases and phosphatases, as well as the expression of various genes. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is its specificity for CK2, which makes it a valuable tool for investigating the role of this kinase in disease processes. The compound is also relatively easy to synthesize and commercially available, which makes it accessible to a wide range of researchers. However, one limitation of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is its potential toxicity, which can limit its use in certain experiments. In addition, the compound's effects on other cellular processes can complicate data interpretation, making it important to use appropriate controls in experiments.
将来の方向性
There are several potential future directions for research involving 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic applications in cancer and other diseases. Another area of research involves the use of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide as a tool for investigating the mechanisms of other diseases and disorders, such as Alzheimer's disease and viral infections. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, which could lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with 1H-indole to form 2-(1H-indol-1-yl)acetophenone. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the final product, 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been described in detail in several research papers, and the compound is commercially available from various suppliers.
科学的研究の応用
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the inhibition of the protein kinase CK2, which has been implicated in a variety of diseases including cancer, Alzheimer's disease, and viral infections. 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for investigating the role of this kinase in disease processes.
特性
IUPAC Name |
2-indol-1-yl-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-17-9-12(8-15-17)16-14(19)10-18-7-6-11-4-2-3-5-13(11)18/h2-9H,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDOSIDDAJJPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)


![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)